![molecular formula C23H17N3O3 B2879758 6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 861209-38-3](/img/structure/B2879758.png)
6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C23H17N3O3 and its molecular weight is 383.407. The purity is usually 95%.
BenchChem offers high-quality 6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Ligand Selectivity
Research has explored the binding selectivity of phthalazine derivatives for the γ-aminobutyric acid-A (GABA-A) receptor subtypes. These compounds, including analogues of the specified chemical, have been identified as ligands with selective affinity towards certain GABA-A receptor subtypes, demonstrating the potential for the development of targeted therapies for neurological disorders. Notably, early optimization studies have led to the identification of compounds with improved selectivity and affinity, underscoring the chemical's role in advancing receptor-targeted drug design (Carling et al., 2004).
Antimicrobial and Antifungal Activity
Phthalazine-based 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial, antifungal, and antioxidant activities. These compounds, related to the chemical structure , have shown promising antibacterial and antifungal activities compared to standard drugs. This highlights the compound's potential as a precursor in synthesizing biologically active molecules with potential applications in treating infections (Shyma et al., 2016).
Synthesis and Biological Testing
The synthesis of novel compounds from phthalazine derivatives has been extensively explored. These synthetic routes have led to the creation of compounds tested for various biological activities, including as insecticides and nematicides. The research demonstrates the versatility of such chemicals in synthesizing new molecules with potential utility in agriculture and pest control (Shaban et al., 1991).
Polymer Science Applications
In the field of polymer science, benzoxazine derivatives have been investigated for their potential in creating high-performance materials. Studies have focused on synthesizing crosslinked polyimides with enhanced thermal properties, leveraging the structural characteristics of benzoxazine and phthalazine derivatives. This research indicates the compound's utility in advancing materials science, particularly in developing thermally stable and high-performance polymers (Zhang et al., 2014).
properties
IUPAC Name |
6-[3-(3-methylphenyl)-4-oxophthalazin-1-yl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-5-4-6-16(11-14)26-23(28)18-8-3-2-7-17(18)22(25-26)15-9-10-20-19(12-15)24-21(27)13-29-20/h2-12H,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXDRCBSIPSXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC5=C(C=C4)OCC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

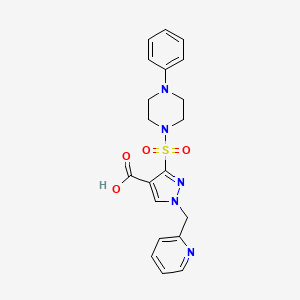
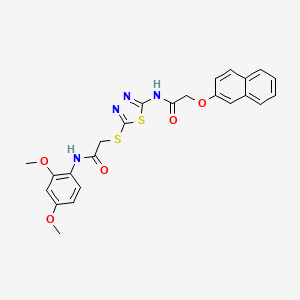
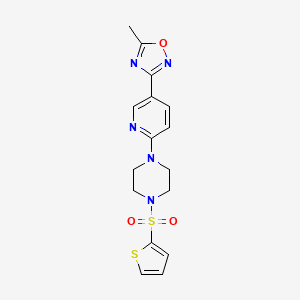
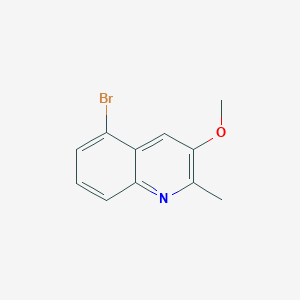
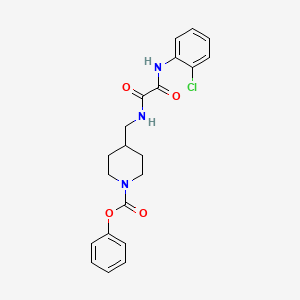
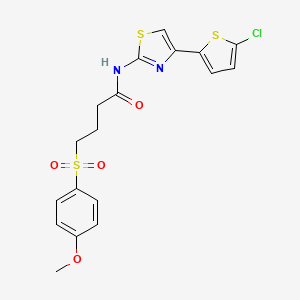
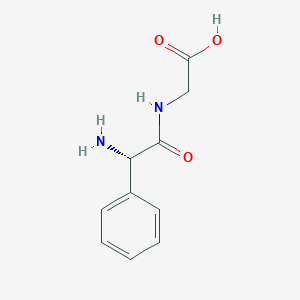
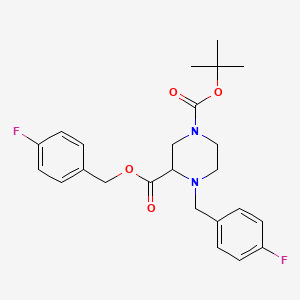
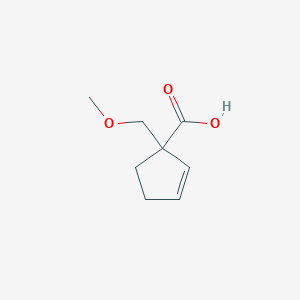
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)
![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)
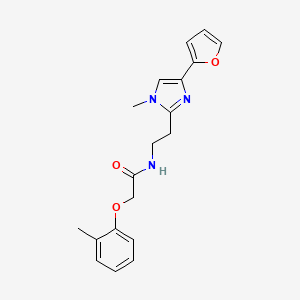
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)